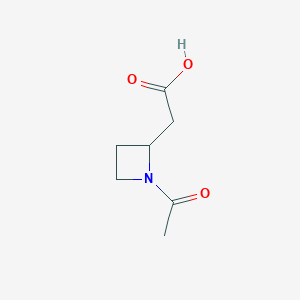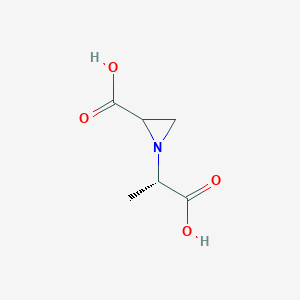![molecular formula C7H8N4O B11918358 (6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields within a short reaction time . The reaction conditions generally involve heating the reactants at 140°C for about 3 hours, leading to the formation of the desired product with an 89% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For instance, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, making it a candidate for drug development.
Medicine: It has been studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Wirkmechanismus
The mechanism of action of (6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation . The compound’s ability to bind to these targets is facilitated by its unique triazole-pyridine structure, which allows for specific interactions with the active sites of the enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyridines: Used in the treatment of cardiovascular disorders and type 2 diabetes.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits anticancer properties and kinase inhibition.
Uniqueness
(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol stands out due to its specific amino and hydroxyl functional groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly effective in biological systems, where such interactions are crucial for activity.
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(6-amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4,8H2 |
InChI-Schlüssel |
CMZYEAQOHBVLSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=C(N2C=C1N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)

![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)


![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)


![3-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B11918327.png)

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)



